molecular formula C13H21N3O4S3 B6785627 N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide

Cat. No.: B6785627
M. Wt: 379.5 g/mol
InChI Key: POAOBIVXOGFHJH-SNVBAGLBSA-N
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Description

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide is a complex organic compound that features a piperidine ring, a thiazole ring, and sulfonamide groups

Properties

IUPAC Name

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S3/c1-2-12-14-8-13(21-12)22(17,18)15-10-4-3-7-16(9-10)23(19,20)11-5-6-11/h8,10-11,15H,2-7,9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAOBIVXOGFHJH-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)S(=O)(=O)NC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=C(S1)S(=O)(=O)N[C@@H]2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The thiazole ring is often synthesized via cyclization reactions involving thioamides and α-haloketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide groups would yield sulfonic acids, while reduction of the thiazole ring could lead to dihydrothiazole derivatives.

Scientific Research Applications

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes, potentially inhibiting their activity. The piperidine and thiazole rings may also play a role in binding to proteins and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-2-ethyl-1,3-thiazole-5-sulfonamide is unique due to the combination of its piperidine, thiazole, and sulfonamide groups

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